molecular formula C12H17N5O4 B2413356 7-Hexyl-3-methyl-8-nitropurine-2,6-dione CAS No. 203451-41-6

7-Hexyl-3-methyl-8-nitropurine-2,6-dione

Cat. No. B2413356
CAS RN: 203451-41-6
M. Wt: 295.299
InChI Key: ZAAKRTWPXTWQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexyl-3-methyl-8-nitropurine-2,6-dione, commonly known as HENA, is a chemical compound that belongs to the class of nitroaromatics. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. HENA is widely used in scientific research due to its unique properties, which make it a valuable tool in various fields of study.

Scientific Research Applications

Chemical Synthesis and Derivatives

7-Hexyl-3-methyl-8-nitropurine-2,6-dione, along with similar nitropurine compounds, has been primarily studied in the field of chemical synthesis. Research shows its significance in forming various chemical derivatives and substances:

  • Chemical Derivative Formation : It serves as an intermediate in the synthesis of important compounds like jasmon, methyl jasmonate, and γ-jasmolactone. These compounds are key constituents of jasmine and have applications in perfumery and aromatherapy (Ballini, Petrini, & Marotta, 1989).

  • Purine Studies and Methylation : It's involved in methylation and reduction processes in purine studies, forming various methylated purines which are essential in the study of nucleic acids and cellular processes (Armarego & Reece, 1976).

  • Reactions with Peroxynitrite : The compound reacts with peroxynitrite to yield oxopurines. This reaction is significant in understanding the oxidative stress and damage in biological systems (Lee, Niles, Wishnok, & Tannenbaum, 2002).

  • Introduction of Subunits in Synthesis : It aids in the introduction of important subunits like benzo[h]quinoline and 1,10-phenanthroline in synthesis, which are crucial in the formation of complex organic compounds (Riesgo, Jin, & Thummel, 1996).

  • Synthesis of Methylated Purines : The compound is involved in the synthesis of methylated purines like 7-methyl-8-oxoguanosine, which is important in genetic studies and pharmaceutical applications (Kini, Hennen, & Robins, 1987).

properties

IUPAC Name

7-hexyl-3-methyl-8-nitropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-3-4-5-6-7-16-8-9(13-11(16)17(20)21)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKRTWPXTWQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hexyl-3-methyl-8-nitropurine-2,6-dione

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